molecular formula C18H12N4O4 B13797690 1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione CAS No. 5393-85-1

1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione

Cat. No.: B13797690
CAS No.: 5393-85-1
M. Wt: 348.3 g/mol
InChI Key: WCUIIQMWKGRYPH-UHFFFAOYSA-N
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Description

1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione is a heterocyclic compound featuring a diazetidine-dione core substituted with two 5-isocyanato-2-methylphenyl groups. This structure confers unique reactivity due to the presence of isocyanate (-NCO) functional groups, which are critical in polymerization reactions, particularly in polyurethane synthesis. Its molecular formula is C₂₄H₂₂N₄O₄, with a molecular weight of 446.46 g/mol (derived from CAS 72828-34-3 in ).

Properties

CAS No.

5393-85-1

Molecular Formula

C18H12N4O4

Molecular Weight

348.3 g/mol

IUPAC Name

1,3-bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione

InChI

InChI=1S/C18H12N4O4/c1-11-3-5-13(19-9-23)7-15(11)21-17(25)22(18(21)26)16-8-14(20-10-24)6-4-12(16)2/h3-8H,1-2H3

InChI Key

WCUIIQMWKGRYPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)N2C(=O)N(C2=O)C3=C(C=CC(=C3)N=C=O)C

Origin of Product

United States

Preparation Methods

Starting Materials

  • Substituted aryl isocyanates: Specifically, 5-isocyanato-2-methylphenyl isocyanate derivatives.
  • Catalysts: Tertiary amines such as pyridine are commonly employed.
  • Solvents: Aromatic hydrocarbons (e.g., toluene, benzene), ethers (e.g., tetrahydrofuran), and aliphatic hydrocarbons (e.g., cyclohexane).

Reaction Conditions

  • Pressure: High pressure is critical, typically above 3000 kg/cm² (approximately 300 MPa), with some examples using up to 8000 kg/cm².
  • Temperature: Mild temperatures ranging from room temperature (~25 °C) to 100 °C are preferred to minimize side reactions.
  • Time: Reaction times vary from 1 to 50 hours, with 20 hours being common for optimal conversion.

Catalytic Mechanism

The reaction initiates by the nucleophilic attack of the tertiary amine catalyst’s nitrogen on the electrophilic carbon of the isocyanate group. This activation facilitates the dimerization of two isocyanate molecules to form the four-membered diazetidine-2,4-dione ring.

Representative Experimental Procedure

Step Description Conditions Outcome
1 Charge Teflon reactor with 0.68 g of m-tolyl isocyanate, 0.04 g pyridine, and 1 mL dry toluene Pressure: 8000 kg/cm²; Temp: 30 °C; Time: 20 h Formation of reaction mixture
2 Reaction under high pressure and mild temperature High pressure facilitates dimerization Conversion rate ~65% by HPLC
3 Release pressure and pour reaction mixture into hexane Precipitation of product Filtration and vacuum drying
4 Purification by recrystallization from benzene Recrystallization improves purity Yield ~41%, melting point and IR spectra consistent with target compound

Analytical Data Supporting Preparation

  • High-Performance Liquid Chromatography (HPLC): Used to determine conversion rates and purity, with 1-ethylnaphthalene as an internal standard.
  • Infrared (IR) Spectroscopy: Characteristic carbonyl and isocyanate peaks confirm the formation of the diazetidine-2,4-dione ring and retention of isocyanate groups.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of the dimer (e.g., m/z = 266 for related compounds).
  • Melting Point: Matches literature values for analogous 1,3-diazetidine-2,4-dione derivatives.

Summary Table of Reaction Parameters and Outcomes

Parameter Typical Range/Value Notes
Isocyanate concentration ~0.6-0.7 g per reaction Based on substituted aryl isocyanate
Catalyst amount (pyridine) 0.01 - 1 mol% relative to isocyanate 0.04 g used in example reaction
Solvent Toluene, benzene, ethers Solvent choice affects solubility and reaction rate
Pressure 3000 - 8000 kg/cm² High pressure critical for dimerization
Temperature 25 - 100 °C Mild to moderate temperature preferred
Reaction time 1 - 50 hours 20 hours typical for good conversion
Conversion rate 60 - 65% Determined by HPLC
Isolated yield 40 - 50% After recrystallization

Research Findings and Comparative Analysis

  • Traditional methods using phosphorus catalysts such as triphenylphosphine or pyridine at atmospheric pressure require long reaction times and involve handling difficult catalysts.
  • The high-pressure method significantly improves reaction rates and yields while using easier-to-handle tertiary amine catalysts.
  • The use of aromatic solvents like benzene and toluene aids in product crystallization and purification.
  • Recrystallization from benzene is effective for obtaining pure 1,3-diazetidine-2,4-dione derivatives with consistent melting points and IR spectra.
  • The reaction mechanism involves nucleophilic activation of the isocyanate carbon by the tertiary amine, facilitating ring closure.
  • Analytical techniques such as HPLC and IR spectroscopy provide robust monitoring and confirmation of product formation.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as amines, alcohols, and acids.

    Polymerization: The compound can undergo polymerization reactions to form high-molecular-weight polymers.

    Hydrolysis: In the presence of water, the isocyanate groups hydrolyze to form amines and carbon dioxide.

Common Reagents and Conditions

    Amines: React with isocyanate groups to form urea derivatives.

    Alcohols: React with isocyanate groups to form urethane derivatives.

    Acids: React with isocyanate groups to form amide derivatives.

Major Products Formed

    Urea Derivatives: Formed from the reaction with amines.

    Urethane Derivatives: Formed from the reaction with alcohols.

    Amide Derivatives: Formed from the reaction with acids.

Scientific Research Applications

1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as a cross-linking agent in the synthesis of high-performance polymers.

    Material Science: Employed in the development of advanced materials with enhanced mechanical properties.

    Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering.

    Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of cross-linked networks. The molecular targets and pathways involved include:

    Nucleophilic Addition: The isocyanate groups react with nucleophiles such as amines and alcohols to form stable covalent bonds.

    Polymerization: The compound can initiate polymerization reactions, leading to the formation of high-molecular-weight polymers.

Comparison with Similar Compounds

Core Structural Variations

The diazetidine-2,4-dione moiety is a common feature among analogs, but substituents on the aromatic rings and functional groups dictate their properties and applications. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key References
1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione 5-isocyanato-2-methylphenyl C₂₄H₂₂N₄O₄ 446.46 72828-34-3
1,3-Bis(3-methylphenyl)-1,3-diazetidine-2,4-dione 3-methylphenyl C₁₆H₁₄N₂O₂ 266.30 7342-80-5
1,3-Bis(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3-diazetidine-2,4-dione 5-cyclopropylthiadiazolyl C₁₂H₁₀N₆O₂S₂ 334.38 64197-02-0
Polymer: Hexanedioic acid + 1,3-bis[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-1,3-diazetidine-2,4-dione Cyclohexylmethyl-isocyanate (C₂₄H₃₆N₄O₄·C₈H₁₈O·C₄H₁₀O₂)ₓ Variable 211323-06-7


Key Observations :

  • Isocyanate vs. Methylphenyl Groups : The target compound’s isocyanate groups enable crosslinking in polymers, unlike the inert 3-methylphenyl groups in .

Physicochemical Properties

Property Target Compound 1,3-Bis(3-methylphenyl) Analog Thiadiazolyl Derivative Polymer (CAS 211323-06-7)
XLogP3 (Lipophilicity) ~3.5 (estimated) 2.8 1.4 Not reported
Topological Polar Surface Area (Ų) ~120 (estimated) 58.2 149 Not reported
Toxicity Contains toxic isocyanate monomers No reported toxicity No data Contains isophorone diisocyanate (toxic)

Analysis :

  • Lipophilicity : The target compound’s higher XLogP3 (vs. thiadiazolyl derivative) suggests better solubility in organic solvents, advantageous in industrial formulations.
  • Toxicity: Both the target compound and its polymer derivative require careful handling due to isocyanate content, unlike non-reactive analogs .

Reaction Thermodynamics

details a reaction network where the target compound isomerizes into 1,3-bis(3-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione with a ΔE₀ of +2.1 kcal/mol , indicating slight endothermicity . Competing pathways show lower energy barriers for dimerization (ΔE₀ = -1.8 kcal/mol ), favoring oligomer formation under mild conditions.

Polymerization Behavior

  • The target compound is a precursor in polyurethanes, reacting with diols (e.g., 1,4-butanediol) to form block copolymers .
  • Compared to isophorone diisocyanate (CAS 4098-71-9), the diazetidine-dione core offers steric hindrance, slowing reaction kinetics but improving thermal stability in final products .

Biological Activity

1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione is a complex organic compound notable for its unique diazetidine structure and dual isocyanate functional groups. This compound has garnered attention in both materials science and medicinal chemistry due to its potential biological activities and interactions with various biomolecules.

Molecular Characteristics

  • Molecular Formula : C18H12N4O4
  • Molecular Weight : 348.3 g/mol
  • Structural Features : The compound features two isocyanato groups attached to the 5-position of the 2-methylphenyl rings, contributing to its reactivity and potential biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Isocyanate groups are known for their electrophilic nature, allowing them to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can lead to modulation of enzymatic activities and influence cellular signaling pathways.

Anticancer Potential

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related diazetidine derivatives have shown promising activity against various cancer cell lines. The mechanism often involves inhibition of key kinases or induction of apoptosis in malignant cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1,3-Diphenyl-1,3-diazetidine-2,4-dioneStructureKnown for enzyme inhibition properties
1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dioneStructurePotentially different biological activities due to substitution
Benzene, 1,1'-methylenebis[4-isocyanato-]StructureWidely used in industrial applications for polyurethane production

The unique substitution pattern of this compound may impart distinct biological properties compared to these similar compounds .

In Vitro Studies

In vitro studies have demonstrated that derivatives of diazetidine compounds can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds with similar isocyanate functionalities were tested against NCI-60 human cancer cell lines and exhibited broad-spectrum activity .

Toxicological Assessments

Toxicological evaluations have highlighted the safety profile of isocyanate-containing compounds. While some studies indicate potential toxicity associated with exposure to isocyanates in general, specific assessments for this compound are still limited. Ongoing research aims to elucidate its safety and efficacy in therapeutic applications .

Q & A

Basic: What synthetic methodologies are most effective for producing 1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione, and how can side reactions like over-dimerization be mitigated?

Answer:
The compound is synthesized via dimerization of toluene diisocyanate (TDI) derivatives under controlled conditions. Evidence indicates that reactions involving phosgene and triethylamine in dichlorloromethane or tetrachloromethane at 60°C yield isocyanate dimers, but over-dimerization can occur due to the high reactivity of isocyanate groups . To optimize purity:

  • Use stoichiometric control to limit excess isocyanate monomers.
  • Employ low-polarity solvents (e.g., tetrachloromethane) to exploit the dimer’s low solubility for selective crystallization .
  • Monitor reaction progress via FTIR to track NCO group consumption (peak ~2270 cm⁻¹).

Basic: How can X-ray crystallography and SHELX software validate the structural configuration of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving the diazetidine-2,4-dione core and substituent orientations. Key steps include:

  • Growing crystals via slow evaporation in dimethyl sulfoxide (DMSO) .
  • Using SHELXL for refinement, leveraging its robust handling of small-molecule data to model thermal parameters and hydrogen bonding .
  • Validating the 1,3-diazetidine ring geometry (bond angles ~90° for sp² hybridized N atoms) and isocyanate group planarity .

Advanced: What computational tools can elucidate the thermodynamic and kinetic barriers in this compound’s formation from TDI precursors?

Answer:
Reaction networks with ΔE0 values ( ) suggest competing pathways. Methods include:

  • Density Functional Theory (DFT): Calculate transition states for dimerization vs. trimerization, focusing on activation energies of NCO cyclization.
  • Ab Initio Modeling: Assess steric effects of methyl substituents on the phenyl rings, which influence reaction feasibility .
  • Kinetic Simulations: Use software like Gaussian or ORCA to model solvent effects on reaction rates .

Advanced: How does steric hindrance from the 2-methylphenyl groups influence the compound’s reactivity in polymerization?

Answer:
The methyl groups ortho to the isocyanate reduce reactivity by sterically shielding the NCO group:

  • Polyurethane Synthesis: Slower reaction kinetics with polyols compared to unsubstituted TDI dimers. Monitor via gel permeation chromatography (GPC) for molecular weight distribution .
  • Cross-Linking Efficiency: Use dynamic mechanical analysis (DMA) to compare glass transition temperatures (Tg) of networks formed with hindered vs. unhindered isocyanates .

Advanced: What analytical techniques are essential for characterizing this compound’s stability under thermal and hydrolytic conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Quantify decomposition temperatures (Td) and residue profiles in nitrogen/air atmospheres.
  • Hydrolytic Stability Testing: Expose to controlled humidity and track NCO degradation via titration or NMR .
  • High-Resolution Mass Spectrometry (HRMS): Detect hydrolytic byproducts (e.g., urea linkages) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation: Use fume hoods to prevent inhalation of isocyanate vapors, which are respiratory sensitizers.
  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats to avoid dermal contact .
  • Spill Management: Neutralize spills with aqueous ethanol/ammonia mixtures to hydrolyze residual NCO groups .

Advanced: How can this compound be utilized in synthesizing high-performance polymers, and what are the key characterization challenges?

Answer:

  • Applications: As a cross-linker in polyurethanes for coatings or adhesives, leveraging its rigidity for enhanced thermal stability .
  • Challenges:
    • NCO Quantification: Use FTIR or titration to ensure unreacted isocyanate levels are <0.1% in final products.
    • Network Homogeneity: Analyze via small-angle X-ray scattering (SAXS) to detect microphase separation .

Advanced: Are there contradictions in reported synthetic yields or stability data, and how can these be resolved experimentally?

Answer:
Discrepancies in dimer stability ( vs. 9) may arise from substituent positioning (3- vs. 5-isocyanato groups). Resolve via:

  • Isomer-Specific Synthesis: Separate regioisomers using preparative HPLC.
  • Accelerated Aging Studies: Compare degradation rates of isomers under UV/thermal stress .

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